Angustifoline
Description
from lupin, Lupinus angustifolius; structure in first source
Structure
2D Structure
Properties
CAS No. |
550-43-6 |
|---|---|
Molecular Formula |
C14H22N2O |
Molecular Weight |
234.34 g/mol |
IUPAC Name |
(1S,2R,9S,10S)-10-prop-2-enyl-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one |
InChI |
InChI=1S/C14H22N2O/c1-2-4-12-11-7-10(8-15-12)13-5-3-6-14(17)16(13)9-11/h2,10-13,15H,1,3-9H2/t10-,11-,12-,13+/m0/s1 |
InChI Key |
VTIPIBIDDZPDAV-ZDEQEGDKSA-N |
Isomeric SMILES |
C=CC[C@H]1[C@@H]2C[C@H](CN1)[C@H]3CCCC(=O)N3C2 |
Canonical SMILES |
C=CCC1C2CC(CN1)C3CCCC(=O)N3C2 |
Synonyms |
Mixture of (1S,4S,5S,11aR)-Decahydro-4-(2-propen-1-yl)-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one and Isoangustifoline; Mixture of [1S-(1α,4α,5α,11aα)]-Decahydro-4-(2-propen-1-yl)-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one and Isoangustifol |
Origin of Product |
United States |
Foundational & Exploratory
Angustifoline natural sources and distribution
An In-depth Technical Guide to the Natural Sources, Distribution, and Analysis of Angustifoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: this compound
This compound is a tricyclic quinolizidine alkaloid (QA), a class of nitrogen-containing heterocyclic compounds derived from the amino acid L-lysine.[1] Structurally, it is classified as a lupanine-type QA.[2] Predominantly found within the plant kingdom, particularly in the Lupinus genus, this compound is a subject of research due to its potential biological activities, including antimicrobial and anticancer properties.[3] This document provides a comprehensive overview of the natural sources, distribution, biosynthesis, and analytical methodologies for this compound, intended for professionals in chemical and biomedical research.
Natural Sources and Distribution
This compound is primarily synthesized and stored in various species of the genus Lupinus (lupins), which belongs to the Fabaceae family.[4] While the genus is the principal source, the concentration and distribution of this compound can vary significantly between species and even within different organs of the same plant.
Plant Family and Genus
The vast majority of this compound is found in the Fabaceae (or Leguminosae) family, which is cosmopolitan in distribution.[5] Within this family, the Lupinus genus is the most significant reservoir of this alkaloid.[4] While some reports have identified an alkaloid named "this compound A" in Epilobium angustifolium (Onagraceae family), this appears to be a distinct compound, and the primary source of the well-characterized quinolizidine alkaloid remains the Lupinus genus.[6]
Distribution within Plant Tissues
The biosynthesis of quinolizidine alkaloids, including this compound, occurs in the green, aerial parts of the plant, specifically within the stroma of leaf chloroplasts.[2][7] Following synthesis, these alkaloids are translocated via the phloem to various plant organs for storage.[7] Significant accumulation is observed in the seeds, which serve as the primary storage sites and play a role in chemical defense against herbivores.[7] The peripheral parts of the seeds, bark, roots, and leaf epidermis are also known to accumulate QAs.[7]
Quantitative Analysis of this compound Content
The concentration of this compound varies widely among different Lupinus species. Lupanine is often the major QA in many Lupinus species, but in certain species, this compound is present in significant quantities.[8][9] The table below summarizes quantitative data from various studies.
| Plant Species | Plant Part | This compound Content | Method of Analysis | Reference |
| Lupinus polyphyllus | Seeds | 3.28% of total alkaloids | NACE-UV/MS | [10][11] |
| Lupinus angustifolius | Seeds | 1.00 mg/g | qNMR | [9] |
| Lupinus perennis | Seeds | 2.22 mg/g | qNMR | [9] |
| Lupinus albus | Seeds | Minor alkaloid | N/A | [12] |
| Lupinus densiflorus | Seeds | Present (Lupanine: 0.02%) | NACE-UV/MS | [11] |
| Lupinus microcarpus | Seeds | Present (Lupanine: 0.02%) | NACE-UV/MS | [11] |
| Lupinus angustifolius | Aerial Parts | Minor alkaloid (Main: 13α-Hydroxylupanine 50.78%, Lupanine 23.55%) | GC-MS | [13] |
Biosynthesis of this compound
This compound, like all quinolizidine alkaloids, is derived from the amino acid L-lysine.[14] The biosynthetic pathway is a multi-step enzymatic process primarily occurring in the chloroplasts of leaf tissues.[2] The initial and committed step is the decarboxylation of L-lysine to form cadaverine.[14] This is followed by a series of cyclization and modification reactions to form the characteristic tetracyclic or tricyclic quinolizidine skeleton.
Experimental Protocols
The extraction and quantification of this compound from plant matrices require robust analytical methodologies. The choice of method depends on the research objective, be it qualitative profiling or precise quantification.
Extraction and Isolation
A generalized protocol for the extraction of quinolizidine alkaloids, including this compound, from plant material (typically seeds) involves an acid-base extraction procedure.
-
Homogenization: Dried and powdered plant material is homogenized in an extraction solvent. Common solvents include methanol or a mixture of dichloromethane and methanol.
-
Acidification: The crude extract is acidified (e.g., with 0.5 N HCl), which protonates the alkaloid nitrogen atoms, rendering them soluble in the aqueous phase.
-
Lipid Removal: The acidified aqueous extract is washed with a non-polar solvent like hexane or diethyl ether to remove lipids and other non-polar compounds.
-
Basification: The aqueous phase is then made alkaline (e.g., with ammonium hydroxide or sodium hydroxide) to a pH of 10-12. This deprotonates the alkaloids, making them soluble in organic solvents.
-
Liquid-Liquid Extraction: The basified aqueous solution is repeatedly extracted with an immiscible organic solvent such as dichloromethane or chloroform. The organic layers containing the alkaloids are combined.
-
Drying and Concentration: The combined organic extract is dried over an anhydrous salt (e.g., Na₂SO₄) and concentrated under reduced pressure to yield a crude alkaloid fraction.
-
Purification (Optional): Further purification can be achieved using chromatographic techniques like column chromatography on silica gel or alumina, or preparative HPLC.
Quantification Techniques
Several advanced analytical techniques are employed for the sensitive and accurate quantification of this compound.
-
UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry): This is a highly sensitive and specific method for quantifying multiple QAs simultaneously.[3]
-
Principle: Separation is achieved on a C18 column with a gradient mobile phase (e.g., acetonitrile and water with formic acid). Detection is performed using a mass spectrometer, often in Multiple Reaction Monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for this compound.
-
Validation: The method is validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.[8] For this compound, reported LOQ can be as low as 1.509 μg/mL.[3][8]
-
-
GC-MS (Gas Chromatography-Mass Spectrometry): A well-established technique for the analysis of volatile and thermally stable compounds like QAs.[13]
-
Principle: The alkaloid extract is injected into a gas chromatograph, where compounds are separated based on their boiling points and interaction with the capillary column stationary phase. The separated compounds are then ionized and detected by a mass spectrometer, providing identification based on their mass spectrum and retention time.
-
-
qNMR (Quantitative Nuclear Magnetic Resonance): A powerful method for quantification without the need for identical reference standards, relying on a certified internal standard.[9]
-
Principle: The concentration of an analyte is determined by comparing the integral of a specific, non-overlapping signal in its ¹H-NMR spectrum with the integral of a known amount of an internal standard (e.g., maleic acid). This method is particularly useful when pure standards for all target alkaloids are not commercially available.[15]
-
-
NACE (Non-Aqueous Capillary Electrophoresis): A high-resolution separation technique.[10]
-
Principle: Separation of alkaloids is achieved in a capillary filled with a non-aqueous buffer system (e.g., ammonium formate in methanol/acetonitrile) under an applied voltage.[11] Detection can be performed using UV-Vis spectroscopy or by coupling the system to a mass spectrometer (CE-MS) for enhanced identification.[11]
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | Natural alkaloid | Antibacterial | TargetMol [targetmol.com]
- 4. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitalcollections.ohsu.edu [digitalcollections.ohsu.edu]
- 6. The Biological Activity of Natural Alkaloids against Herbivores, Cancerous Cells and Pathogens [mdpi.com]
- 7. Epilobium angustifolium L. Essential Oil—Biological Activity and Enhancement of the Skin Penetration of Drugs—In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. (+)-Angustifoline: A Minor Alkaloid from Lupinus albus1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Epilobium angustifolium (Almaruat, Blooming Sally, Bomb Weed, Fireweed, Fire Weed, French willow, Great Willowherb, Great Willow Herb, Rose bay, Rosebay Willowherb, Saint Anthony's Laurel, Willow Herb) | North Carolina Extension Gardener Plant Toolbox [plants.ces.ncsu.edu]
- 11. mdpi.com [mdpi.com]
- 12. The Biological Activity of Natural Alkaloids against Herbivores, Cancerous Cells and Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biological Activity of Recently Discovered Halogenated Marine Natural Products [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Pharmacological Effects of Polyphenol Phytochemicals on the JAK-STAT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Angustifoline: A Technical Guide to its Discovery and Historical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Angustifoline is a tricyclic quinolizidine alkaloid primarily isolated from various species of the Lupinus genus, notably Lupinus angustifolius. Since its discovery, this compound has been the subject of research for its unique chemical structure and diverse biological activities. This document provides an in-depth technical overview of the discovery, historical research, physicochemical properties, isolation protocols, biosynthesis, and biological activities of this compound. It is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Discovery and Historical Research
The structural elucidation of this compound and other complex alkaloids historically relied on classical methods of organic chemistry, including chemical degradation and spectroscopic analysis. Modern techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography have since provided a definitive understanding of its three-dimensional structure.
Physicochemical Properties
This compound is a well-characterized molecule with the following properties:
| Property | Value | Source |
| Chemical Formula | C₁₄H₂₂N₂O | PubChem |
| Molecular Weight | 234.34 g/mol | PubChem |
| IUPAC Name | (1S,2R,9S,10S)-10-prop-2-enyl-7,11-diazatricyclo[7.3.1.0²,⁷]tridecan-6-one | PubChem |
| CAS Number | 550-43-6 | PubChem |
| Appearance | Crystalline solid | General Knowledge |
| Melting Point | 79-80 °C | General Knowledge |
Spectroscopic Data:
| Spectrum Type | Key Peaks/Signals |
| ¹H NMR | Signals corresponding to aliphatic protons, vinyl protons of the allyl group, and protons adjacent to nitrogen and carbonyl groups. |
| ¹³C NMR | Resonances for carbonyl carbon, sp² carbons of the allyl group, and multiple sp³ carbons of the tricyclic core. |
| Mass Spectrometry | Molecular ion peak [M+H]⁺ at m/z 235. |
Experimental Protocols: Isolation of this compound
A common method for the isolation of this compound from Lupinus angustifolius seeds involves solvent extraction with a pH gradient.
Protocol: pH-Controlled Solvent Extraction
-
Extraction of Alkaloids:
-
Milled seeds of Lupinus angustifolius are subjected to Soxhlet extraction with methanol for 24 hours.
-
The methanol extract is concentrated under reduced pressure to yield a crude gum.
-
The gum is dissolved in water and the pH is adjusted to 1 with hydrochloric acid.
-
The acidic aqueous solution is then extracted with dichloromethane (DCM) to remove non-alkaloidal compounds.
-
-
Isolation of this compound:
-
The pH of the aqueous solution containing the mixed alkaloids is adjusted to 7.0.
-
The solution is extracted three times with DCM, with the pH readjusted to 7.0 between each extraction.
-
The pH of the aqueous phase is then raised in 0.5 unit increments, followed by sequential DCM extractions at each pH step up to pH 13.
-
The fractions are monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to identify those rich in this compound.
-
This compound typically extracts at a specific pH range, allowing for its separation from other alkaloids.
-
-
Purification:
-
The this compound-rich fractions are combined and the solvent is evaporated.
-
The resulting residue can be further purified by column chromatography or recrystallization to yield pure crystalline this compound.
-
Isolation workflow for this compound.
Biosynthesis
This compound is a quinolizidine alkaloid, and its biosynthesis begins with the amino acid L-lysine. The pathway involves several enzymatic steps to construct the characteristic tricyclic ring system.
The initial steps of the quinolizidine alkaloid biosynthetic pathway are well-established.[4] The biosynthesis of all quinolizidine alkaloids starts with the decarboxylation of L-lysine to produce cadaverine.[4] This reaction is catalyzed by lysine decarboxylase (LDC). Cadaverine then undergoes oxidative deamination by a copper amine oxidase (CuAO) to yield 5-aminopentanal, which spontaneously cyclizes to Δ¹-piperideine.[4] The subsequent steps leading to the diverse range of quinolizidine alkaloids, including this compound, are more complex and involve a series of condensation and cyclization reactions that are not yet fully elucidated.[4] It is believed that lupanine may serve as a precursor for the synthesis of this compound in lupins.
Biosynthesis pathway of this compound.
Biological Activities
This compound has demonstrated a range of biological activities, with its antimicrobial and anticancer properties being the most studied.
Antimicrobial Activity
Extracts of Lupinus angustifolius containing this compound have shown significant antimicrobial activity.[5] The alkaloid extracts demonstrated notable effects against various bacterial and fungal strains.
| Microorganism | Activity of L. angustifolius Extract | MIC (µg/mL) | Source |
| Bacillus subtilis | Significant | 250 | [5] |
| Staphylococcus aureus | Significant | 250 | [5] |
| Pseudomonas aeruginosa | Significant | 250 | [6] |
| Escherichia coli | Weak | >1000 | [5] |
| Candida albicans | Moderate | 250 | [5] |
| Candida krusei | Moderate | 250 | [5] |
| Klebsiella pneumoniae | Significant | 250 | [6] |
Anticancer Activity
This compound has shown promising anticancer effects, particularly against human colon cancer cells.
Cytotoxicity Against Human Colon Cancer Cells (COLO-205):
| Cell Line | IC₅₀ (µM) | Exposure Time (h) |
| COLO-205 | ~25 | 24 |
| COLO-205 | ~15 | 48 |
Data estimated from dose-response curves in published studies.
The anticancer mechanism of this compound in COLO-205 cells involves the induction of autophagy and mitochondrial-mediated apoptosis, as well as cell cycle arrest at the G2/M phase.[7]
Induction of Autophagy: Treatment with this compound leads to the formation of autophagic vesicles and the upregulation of key autophagy-related proteins, Beclin-1 and LC3-II.[7]
Induction of Apoptosis: this compound triggers apoptotic cell death, which is associated with changes in the expression of Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic) proteins.[7]
Cell Cycle Arrest: The compound causes an accumulation of cells in the G2/M phase of the cell cycle in a dose-dependent manner.[7]
Anticancer signaling pathways of this compound.
Conclusion and Future Perspectives
This compound continues to be a molecule of interest due to its diverse biological activities. While significant progress has been made in understanding its chemistry and pharmacology, further research is warranted. The elucidation of the complete biosynthetic pathway could enable metabolic engineering approaches to enhance its production. Moreover, detailed investigations into its mechanisms of action, particularly its anticancer effects on various cancer types and the specific molecular targets involved, could pave the way for its development as a therapeutic agent. The historical research, largely pioneered by Polish scientists, has laid a strong foundation for future studies on this and other fascinating lupin alkaloids.
References
- 1. (+)-Angustifoline: A Minor Alkaloid from Lupinus albus1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alkaloids of narrow-leaved lupine as a factor determining alternative ways of the crop’s utilization and breeding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. This compound inhibits human colon cancer cell growth by inducing autophagy along with mitochondrial-mediated apoptosis, suppression of cell invasion and migration and stimulating G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Biological Screening of Angustifoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angustifoline is a quinolizidine alkaloid primarily isolated from species of the Lupinus genus. This document provides a technical overview of the preliminary biological screening of this compound, summarizing its known anticancer and antimicrobial activities. While research has highlighted its potential, particularly in oncology, data on its anti-inflammatory and antioxidant properties remain limited. This guide aims to consolidate the existing data, detail experimental methodologies, and visualize key processes to support further research and drug development efforts.
Anticancer Activity
Recent studies have demonstrated the cytotoxic and pro-apoptotic effects of this compound, particularly against human colon cancer cells.
Data Presentation: Cytotoxicity of this compound
| Cell Line | Assay Type | IC50 | Exposure Time | Reference |
| COLO-205 (Human Colon Cancer) | WST-1 Assay | 10 µM | 24 hours | [1] |
Experimental Protocols
Cell Viability Assay (WST-1 Assay) [1]
-
Cell Seeding: COLO-205 cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours.
-
Treatment: The cells are then treated with varying concentrations of this compound and incubated for an additional 24 hours.
-
WST-1 Reagent Addition: Following treatment, 10 µL of WST-1 reagent is added to each well.
-
Incubation and Measurement: The plate is incubated for 2 hours at 37°C. The absorbance is then measured at 450 nm using a microplate reader to determine cell viability.
Apoptosis and Cell Cycle Analysis (Flow Cytometry) [1]
-
Cell Treatment: COLO-205 cells are treated with this compound for 24 hours.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in 70% ethanol overnight at 4°C.
-
Staining: For apoptosis analysis, cells are stained with Annexin V-FITC and Propidium Iodide (PI). For cell cycle analysis, cells are treated with RNase A and stained with PI.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer to determine the percentage of apoptotic cells and the distribution of cells in different phases of the cell cycle.
Cell Migration Assay (Wound Healing Assay) [1]
-
Cell Seeding and Monolayer Formation: COLO-205 cells are grown to confluence in 6-well plates.
-
Wound Creation: A sterile pipette tip is used to create a scratch (wound) in the cell monolayer.
-
Treatment: The cells are washed to remove debris and then incubated with this compound.
-
Imaging and Analysis: Images of the wound are captured at 0 and 24 hours. The rate of wound closure is measured to assess cell migration.
Cell Invasion Assay (Matrigel Assay) [1]
-
Chamber Preparation: Transwell inserts with Matrigel-coated membranes are used.
-
Cell Seeding: COLO-205 cells, suspended in serum-free medium, are seeded into the upper chamber.
-
Treatment and Chemoattraction: The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum), and this compound is added to the upper chamber.
-
Incubation and Staining: After 24 hours of incubation, non-invading cells are removed from the upper surface of the membrane. The invaded cells on the lower surface are fixed and stained.
-
Quantification: The number of invaded cells is counted under a microscope.
Mandatory Visualization
Caption: Workflow for in vitro anticancer screening of this compound.
Caption: Signaling pathways affected by this compound in colon cancer cells.
Antimicrobial Activity
While extracts of Lupinus angustifolius, which contain this compound as a minor component, have shown antimicrobial activity, specific data for pure this compound is limited. The available information suggests activity against both bacteria and fungi.
Data Presentation: Antimicrobial Activity of this compound
Experimental Protocols
Broth Microdilution Method for MIC Determination [2][3]
-
Preparation of Inoculum: A standardized suspension of the microbial strain is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution of this compound: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that visibly inhibits microbial growth.
Mandatory Visualization
Caption: Workflow for antimicrobial screening using the broth microdilution method.
Anti-inflammatory and Antioxidant Activities
Currently, there is a lack of specific data on the anti-inflammatory and antioxidant activities of pure this compound. The following sections provide general experimental protocols that can be employed for future screening of these properties.
Data Presentation: Anti-inflammatory and Antioxidant Activities of this compound
Quantitative data (e.g., IC50 values) for the anti-inflammatory and antioxidant activities of pure this compound are not available in the current literature. The protocols below are provided as a guide for future investigations.
Experimental Protocols
Anti-inflammatory Activity
Inhibition of Nitric Oxide (NO) Production in Macrophages [4][5][6]
-
Cell Culture: RAW 264.7 macrophage cells are cultured in 96-well plates.
-
Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS).
-
Incubation: The plates are incubated for 24 hours.
-
NO Measurement: The amount of nitric oxide produced is quantified by measuring the nitrite concentration in the culture supernatant using the Griess reagent.
Cyclooxygenase (COX) Inhibition Assay [7][8][9][10]
-
Enzyme Preparation: Purified COX-1 and COX-2 enzymes are used.
-
Incubation with this compound: The enzymes are pre-incubated with different concentrations of this compound.
-
Substrate Addition: The reaction is initiated by adding the substrate (e.g., arachidonic acid).
-
Product Quantification: The amount of prostaglandin E2 (PGE2) produced is measured, typically using an ELISA kit. The inhibition of COX activity is calculated based on the reduction in PGE2 production.
In Vivo Carrageenan-Induced Paw Edema [11][12][13][14]
-
Animal Model: Typically, rats or mice are used.
-
Treatment: Animals are administered this compound orally or intraperitoneally.
-
Induction of Inflammation: After a set time, a solution of carrageenan is injected into the sub-plantar tissue of the hind paw to induce localized inflammation and edema.
-
Measurement of Edema: The paw volume is measured at various time points after carrageenan injection using a plethysmometer.
-
Analysis: The percentage of inhibition of edema by this compound is calculated by comparing with a control group.
Antioxidant Activity
DPPH Radical Scavenging Assay [15][16][17][18][19][20]
-
Reaction Mixture: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Treatment: Different concentrations of this compound are added to the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at approximately 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: The percentage of radical scavenging activity and the IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals) are calculated.
ABTS Radical Scavenging Assay [15][16][21]
-
Radical Generation: The ABTS radical cation (ABTS•+) is generated by reacting ABTS with potassium persulfate.
-
Treatment: Various concentrations of this compound are added to the ABTS•+ solution.
-
Incubation: The reaction mixture is incubated for a specific period.
-
Measurement: The absorbance is measured at approximately 734 nm.
-
Calculation: The percentage of inhibition and the IC50 value are determined.
Ferric Reducing Antioxidant Power (FRAP) Assay [22][23][24][25][26]
-
FRAP Reagent: A solution containing TPTZ (2,4,6-tripyridyl-s-triazine), FeCl3, and acetate buffer is prepared.
-
Reaction: this compound is mixed with the FRAP reagent.
-
Incubation: The mixture is incubated at 37°C.
-
Measurement: The formation of a blue-colored ferrous-TPTZ complex is measured by the change in absorbance at approximately 593 nm.
-
Quantification: The antioxidant capacity is expressed as ferric reducing equivalents.
Mandatory Visualization
Caption: Workflow for anti-inflammatory screening of this compound.
Caption: Common in vitro assays for assessing antioxidant activity.
Conclusion
This compound demonstrates notable anticancer activity against human colon cancer cells by inducing apoptosis, autophagy, and cell cycle arrest. While its antimicrobial potential is suggested by studies on plant extracts, specific data on the pure compound are lacking. Furthermore, the anti-inflammatory and antioxidant properties of this compound remain largely unexplored. The experimental protocols and workflows provided in this guide offer a framework for future research to comprehensively elucidate the biological profile of this compound and evaluate its therapeutic potential. Further investigation is warranted to determine its efficacy and mechanism of action in these underexplored areas.
References
- 1. This compound inhibits human colon cancer cell growth by inducing autophagy along with mitochondrial-mediated apoptosis, suppression of cell invasion and migration and stimulating G2/M cell cycle arrest [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Collaborative investigation of broth microdilution and semisolid agar dilution for in vitro susceptibility testing of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages and 15-LOX Activity by Anthraquinones from Pentas schimperi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academicjournals.org [academicjournals.org]
- 9. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 11. inotiv.com [inotiv.com]
- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 13. mdpi.com [mdpi.com]
- 14. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Antioxidant Activity and Phytochemical Characterization of Senecio clivicolus Wedd - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Antioxidant activity and contents of leaf extracts obtained from Dendropanax morbifera LEV are dependent on the collecting season and extraction conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 25. zen-bio.com [zen-bio.com]
- 26. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Angustifoline Extraction from Lupinus Seeds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angustifoline is a quinolizidine alkaloid found in various species of the Lupinus (lupin) genus. It has garnered interest in the pharmaceutical and scientific communities for its potential biological activities. The effective extraction and isolation of this compound from lupin seeds are critical preliminary steps for further research and development. These application notes provide detailed protocols for the extraction of this compound, data on extraction efficiency, and visual workflows to guide researchers in this process.
Quantitative Data Summary
The yield of this compound is dependent on the Lupinus species, cultivar, and the extraction method employed. Lupanine is often the most abundant alkaloid in Lupinus seeds, with this compound being a significant, sometimes dominant, component[1][2][3]. The total alkaloid content in lupin seeds can vary from as low as 0.02% in "sweet" varieties to over 4% in bitter ones[2].
Table 1: Comparison of this compound Extraction Parameters
| Parameter | Method 1: pH-Controlled Solvent Extraction | Method 2: Methanolic Soxhlet Extraction | Method 3: Ultrasonic-Assisted Extraction |
| Starting Material | Milled Lupinus angustifolius seeds | Milled Lupinus angustifolius seeds | Homogenized raw lupin beans |
| Primary Solvent | Dichloromethane (DCM) | Methanol | 80% Methanol |
| Key Reagents | Hydrochloric acid, Sodium hydroxide | Hydrochloric acid, Dichloromethane | - |
| Extraction Time | Variable (multiple extractions) | 24 hours[4] | 60 minutes[5][6] |
| pH Control | Yes (gradient from pH 7 to 13)[4][7] | Yes (acidification to pH 1, basification to pH 11-13)[4] | No |
| Temperature | Room temperature | 50°C (for solvent evaporation)[4] | Not specified, typically ambient |
| Reported Purity | Crystalline this compound[4][7] | This compound-rich fraction (e.g., 54.5%)[7] | Not specified for pure this compound |
| Instrumentation | Standard laboratory glassware, pH meter | Soxhlet apparatus, Rotary evaporator | Ultrasonic bath, Centrifuge |
Experimental Protocols
Protocol 1: pH-Controlled Solvent Extraction for High Purity this compound
This method is suitable for isolating relatively pure crystalline this compound and is applicable for large-scale workups[4][7].
Materials:
-
Milled Lupinus angustifolius seeds
-
Methanol
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M
-
Sodium hydroxide (NaOH), 1M
-
Distilled water
-
Rotary evaporator
-
pH meter
-
Separatory funnel
Procedure:
-
Initial Extraction: Perform a Soxhlet extraction of the milled lupin seeds with methanol for 24 hours[4].
-
Concentration: Concentrate the methanolic extract under reduced pressure at 50°C to obtain a gum[4].
-
Acidification: Dissolve the gum in water and adjust the pH to 1 with 1M HCl[4].
-
Initial DCM Extraction (to remove non-alkaloids): Extract the acidic aqueous solution with DCM. Discard the DCM phase.
-
pH Gradient Extraction:
-
Adjust the aqueous solution to pH 7.0 with 1M NaOH[7].
-
Extract the solution three times with DCM, readjusting the pH to 7.0 between each extraction[7].
-
Combine the DCM extracts from this step.
-
Increase the pH of the aqueous solution in 0.5 unit increments up to pH 13, performing three DCM extractions at each step[4][7].
-
-
Isolation: The fractions extracted at different pH values will be enriched with different alkaloids. This compound is typically extracted effectively at a more neutral to slightly basic pH compared to other major lupin alkaloids like lupanine.
-
Crystallization: The DCM fractions rich in this compound can be concentrated and the this compound crystallized to a high purity.
Protocol 2: Ultrasonic-Assisted Extraction for Rapid Quantification
This method is optimized for high-throughput and efficient extraction, particularly for analytical purposes like UPLC-MS/MS[5].
Materials:
-
Homogenized raw lupin beans
-
80% Methanol (v/v)
-
Ultrasonic water bath
-
Centrifuge
-
0.22 µm nylon filters
Procedure:
-
Extraction: Suspend a known weight of homogenized lupin flour (e.g., 125 g) in 80% methanol (e.g., 5 mL)[6].
-
Sonication: Place the sample in an ultrasonic water bath for 60 minutes[5][6].
-
Centrifugation: Centrifuge the sample at 3200g for 15 minutes at 20°C[6].
-
Filtration: Filter the supernatant through a 0.22 µm nylon filter into a vial for analysis[6].
Visualizations
Caption: Workflow for pH-controlled solvent extraction of this compound.
References
- 1. Selection of an optimal method for screening the collection of narrow-leaved lupine held by the Vavilov Institute for the qualitative and quantitative composition of seed alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alkaloids of narrow-leaved lupine as a factor determining alternative ways of the crop’s utilization and breeding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Analytical Approach to Quinolizidine Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Purification of Angustifoline by Column Chromatography
FOR RESEARCH USE ONLY
Introduction
Angustifoline is a quinolizidine alkaloid found in various species of the Lupinus genus. As a secondary metabolite, it holds potential for pharmacological and drug development research. This document provides detailed application notes and protocols for the purification of this compound from a crude plant extract using silica gel column chromatography. The described methods are intended for researchers, scientists, and drug development professionals aiming to obtain this compound with a purity suitable for further studies.
Data Presentation
The efficiency of the purification process can be evaluated based on the recovery of the target compound and the increase in its purity. While specific yields for preparative column chromatography of this compound are not widely reported, analytical methods provide an indication of recovery rates. The following table summarizes representative data for the recovery of this compound using analytical chromatography, which can serve as a benchmark for optimizing preparative scale purification. Additionally, a general example of purification efficiency for a plant-derived extract using column chromatography is provided.
| Parameter | Value | Source |
| This compound Recovery (Analytical Scale) | ||
| Recovery at low concentration | 96.8 ± 1.0% | [1] |
| Recovery at medium concentration | 99.0 ± 1.6% | [1] |
| Recovery at high concentration | 99.1 ± 1.0% | [1] |
| General Purification Efficiency Example (Flavonoid Extract) | ||
| Purity Fold Increase | ~4.76-fold | [2] |
| Recovery Yield | 84.93% | [2] |
Experimental Protocols
This section outlines the detailed methodologies for the extraction of a crude alkaloid mixture from Lupinus seeds and the subsequent purification of this compound using column chromatography.
1. Preparation of Crude Alkaloid Extract
This protocol describes a standard acid-base extraction method to isolate a total alkaloid fraction from Lupinus seeds.
-
Materials and Reagents:
-
Dried and finely ground Lupinus seeds
-
Methanol (MeOH)
-
Hydrochloric acid (HCl), 0.5 M
-
Ammonium hydroxide (NH₄OH), 28% solution
-
Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Centrifuge
-
pH meter or pH paper
-
-
Procedure:
-
Macerate 100 g of ground Lupinus seeds in 500 mL of methanol for 24 hours at room temperature.
-
Filter the mixture and concentrate the methanolic extract under reduced pressure using a rotary evaporator.
-
Redissolve the resulting residue in 200 mL of 0.5 M HCl.
-
Wash the acidic solution with 3 x 100 mL of CH₂Cl₂ to remove neutral and acidic compounds. Discard the organic layers.
-
Adjust the pH of the aqueous layer to approximately 10-11 by the dropwise addition of 28% NH₄OH.
-
Extract the alkaline solution with 5 x 100 mL of CH₂Cl₂.
-
Combine the organic extracts and dry over anhydrous Na₂SO₄.
-
Filter and evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.
-
2. Purification of this compound by Column Chromatography
This protocol details the separation of this compound from the crude alkaloid extract using a silica gel column.
-
Materials and Reagents:
-
Crude alkaloid extract
-
Silica gel (e.g., Merck, type 60, 230 mesh)
-
Chloroform (CHCl₃), analytical grade
-
Methanol (MeOH), analytical grade
-
Ammonium hydroxide (NH₄OH), 28% solution
-
Glass chromatography column (e.g., 60 cm length, 4 cm diameter)
-
Cotton wool or glass wool
-
Sand, acid-washed
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Dragendorff's reagent for TLC visualization
-
-
Procedure:
-
Column Packing:
-
Securely place a plug of cotton or glass wool at the bottom of the chromatography column.
-
Add a thin layer of sand (approx. 1 cm) over the plug.
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., Chloroform).
-
Carefully pour the slurry into the column, allowing the silica gel to settle evenly without air bubbles.
-
Gently tap the column to ensure uniform packing.
-
Add a layer of sand on top of the silica gel bed to prevent disturbance upon solvent addition.
-
Equilibrate the packed column by passing several column volumes of the initial mobile phase through it.
-
-
Sample Loading:
-
Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase.
-
Alternatively, for samples not readily soluble, adsorb the extract onto a small amount of silica gel, dry it, and carefully apply the powdered sample to the top of the column.
-
-
Elution:
-
Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent. A suggested gradient elution system is Chloroform-Methanol with a small percentage of Ammonium Hydroxide to improve the peak shape of the alkaloids.[1]
-
Initial Mobile Phase: 100% Chloroform.
-
Gradient: Gradually increase the percentage of Methanol in the Chloroform. A stepwise gradient could be as follows:
-
99:1 (v/v) Chloroform:Methanol
-
98:2 (v/v) Chloroform:Methanol
-
95:5 (v/v) Chloroform:Methanol
-
Continue to increase the methanol concentration as needed based on TLC monitoring.
-
-
A small amount of NH₄OH (e.g., 0.1-0.5%) can be added to the mobile phase to reduce tailing of the alkaloid peaks.
-
-
Fraction Collection and Analysis:
-
Collect fractions of a consistent volume (e.g., 10-20 mL) using a fraction collector or manually.
-
Monitor the separation by spotting collected fractions on TLC plates.
-
Develop the TLC plates in a suitable solvent system (e.g., Chloroform:Methanol:Ammonium Hydroxide 85:14:1 v/v/v).
-
Visualize the spots under UV light (if applicable) and by spraying with Dragendorff's reagent, which gives orange-brown spots for alkaloids.
-
Combine the fractions that contain pure this compound based on the TLC analysis.
-
-
Isolation of Purified this compound:
-
Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.
-
Determine the yield and assess the purity using appropriate analytical techniques such as HPLC, GC-MS, or NMR.
-
-
Visualizations
The following diagrams illustrate the key workflows and relationships in the purification process.
Caption: Experimental workflow for the purification of this compound.
Caption: Logical steps in the purification of this compound.
References
- 1. Rapid and Simultaneous Quantification of Five Quinolizidine Alkaloids in Lupinus angustifolius L. and Its Processed Foods by UPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparative Purification of Total Flavonoids from Sophora tonkinensis Gagnep. by Macroporous Resin Column Chromatography and Comparative Analysis of Flavonoid Profiles by HPLC-PAD - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Angustifoline using a Validated HPLC-MS/MS Method
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document details a sensitive and reliable High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of Angustifoline, a quinolizidine alkaloid found in Lupinus species.[1][2] The protocol covers sample preparation from complex matrices, optimized chromatographic separation, and mass spectrometric detection using Multiple Reaction Monitoring (MRM).[1] This method is suitable for accurate risk assessment, pharmacokinetic studies, and quality control of lupin-based products.[1] The validation parameters, including linearity, precision, accuracy, and limits of detection and quantification, demonstrate the robustness of this analytical approach.[1][3]
Principle
This method employs reversed-phase HPLC to separate this compound from other components in the sample extract. The analyte is then detected by a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. Quantification is achieved using Multiple Reaction Monitoring (MRM), which offers high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte.[1][2]
Experimental Protocols
Apparatus and Materials
-
HPLC System: UPLC or HPLC system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A suitable reversed-phase C18 column.
-
Ultrasonic Bath: For sample extraction.
-
Centrifuge: Capable of reaching 10,000 x g.
-
Syringe Filters: 0.22 µm PTFE or equivalent.
-
Solvents and Reagents: LC-MS grade acetonitrile, methanol, and water; Formic acid. This compound analytical standard.
Sample Preparation Protocol
The following protocol is optimized for the extraction of this compound from solid matrices like lupin beans or processed foods.[4]
-
Homogenization: Weigh 125 g of the sample material into a suitable container.
-
Extraction: Add 5 mL of 80% (v/v) methanol in water to the sample.[4]
-
Sonication: Place the container in an ultrasonic water bath and sonicate for 60 minutes to ensure complete extraction.[4]
-
Centrifugation: Centrifuge the resulting slurry at 10,000 x g for 5 minutes at 4°C.[5]
-
Filtration: Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial for analysis.
-
Dilution (if necessary): Dilute the final extract with the initial mobile phase if the analyte concentration is expected to be high.
HPLC Method
-
Column: C18-PFP (Perfluorophenyl) or equivalent.[3]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A linear gradient is typically used. A starting condition could be 95% A, held for a short period, followed by a ramp to a higher percentage of B to elute the analyte.
-
Flow Rate: 0.4 mL/min.[6]
-
Injection Volume: 5 µL.
-
Column Temperature: 30°C.[7]
MS/MS Method
The mass spectrometer should be operated in positive electrospray ionization mode (ESI+).[8] The acquisition is performed in MRM mode.[1]
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 2.5 kV.[1]
-
Source Temperature: 150°C.[1]
-
Dwell Time: 0.3 ms per transition.[1]
Data Presentation
Mass Spectrometry Parameters
The MRM transitions for this compound are critical for selective quantification. Two transitions are typically monitored: one for quantification and one for confirmation.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| This compound | 235.18 | 195.08 | - | Optimized by user |
Note: The precursor ion for this compound is [M+H]+.[9] The specific product ions and optimal collision energies should be determined by direct infusion of a standard solution into the mass spectrometer.
Method Validation Summary
This data is synthesized from published methods and demonstrates the performance of the analytical approach.[2]
| Parameter | This compound |
| Linearity (r²) | > 0.999[2] |
| Limit of Detection (LOD) | 0.503 µg/mL[2][4] |
| Limit of Quantification (LOQ) | 1.509 µg/mL[2][4] |
| Precision (RSD%) | < 3.1%[1] |
| Accuracy (Recovery %) | 89.5 – 106.2%[1] |
Recovery Data
Recovery is assessed by spiking known concentrations of the standard into a blank matrix and performing the entire sample preparation and analysis procedure.
| Matrix | Spiking Level | Mean Recovery (%) | RSD (%) |
| Lupin Beans | Low (25 mg/kg) | 96.8 ± 1.0 | < 2.0 |
| Lupin Beans | Medium (500 mg/kg) | 99.0 ± 1.6 | < 2.0 |
| Lupin Beans | High (2000 mg/kg) | 99.1 ± 1.0 | < 2.0 |
| (Data adapted from Hwang et al., 2020)[1] |
Conclusion
The described HPLC-MS/MS method provides a robust, sensitive, and accurate tool for the quantification of this compound in various samples. The simple and efficient sample preparation protocol, combined with the high selectivity of tandem mass spectrometry, allows for reliable analysis that meets the requirements set by regulatory bodies.[3][10] This application note serves as a comprehensive guide for researchers and scientists in the implementation of this analytical method.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid and Simultaneous Quantification of Five Quinolizidine Alkaloids in Lupinus angustifolius L. and Its Processed Foods by UPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. heribert-hirt.org [heribert-hirt.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. Application of Hydrophilic Interaction Liquid Chromatography for the Quantification of Flavonoids in Genista tinctoria Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 9. massbank.eu [massbank.eu]
- 10. Molecules | Free Full-Text | Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angustifoline is a quinolizidine alkaloid found in various species of the Lupinus genus, commonly known as lupins. These alkaloids are of significant interest to researchers due to their diverse biological activities and as potential starting points for drug development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of this compound and its related alkaloids, such as lupanine, 13-hydroxylupanine, and sparteine. This document provides detailed application notes and protocols for the GC-MS analysis of these compounds from plant matrices.
Quantitative Data Summary
The following table summarizes the key quantitative data for the GC-MS analysis of this compound and related alkaloids. Please note that retention times are dependent on the specific chromatographic conditions and column used and should be confirmed with authentic standards.
| Alkaloid | Retention Time (min) | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| Sparteine | ~15.8 | 234.38 | 98 , 137, 234 |
| This compound | ~17.2 | 220.34 | 112 , 136, 149, 220 |
| Lupanine | ~18.5 | 248.39 | 136 , 149, 248 |
| 13-Hydroxylupanine | ~19.8 | 264.39 | 149 , 165, 246, 264 |
Experimental Protocols
This section details the methodologies for the extraction and GC-MS analysis of this compound and related alkaloids from lupin seeds.
Sample Preparation: Acid-Base Extraction and Solid-Phase Extraction (SPE)
This protocol is designed to efficiently extract and clean up quinolizidine alkaloids from complex plant matrices.
Materials:
-
Lupin seeds
-
Mortar and pestle or coffee grinder
-
Methanol
-
0.5 M Hydrochloric acid (HCl)
-
25% Ammonium hydroxide (NH₄OH)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Centrifuge
-
Rotary evaporator
-
Vortex mixer
Procedure:
-
Grinding: Grind the lupin seeds into a fine powder using a mortar and pestle or a coffee grinder.
-
Extraction:
-
Weigh 1 g of the powdered sample into a centrifuge tube.
-
Add 10 mL of methanol and vortex for 1 minute.
-
Sonicate for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction process twice more with fresh methanol.
-
Combine the supernatants.
-
-
Acid-Base Partitioning:
-
Evaporate the combined methanol extract to dryness under reduced pressure using a rotary evaporator.
-
Dissolve the residue in 20 mL of 0.5 M HCl.
-
Wash the acidic solution with 20 mL of dichloromethane three times to remove neutral and acidic impurities. Discard the organic layer.
-
Adjust the pH of the aqueous layer to 11-12 with 25% ammonium hydroxide.
-
Extract the alkaloids from the basified aqueous layer with 20 mL of dichloromethane three times.
-
Combine the organic layers.
-
-
Drying and Concentration:
-
Dry the combined dichloromethane extract over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to dryness.
-
-
Solid-Phase Extraction (SPE) Clean-up:
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Dissolve the dried extract from step 4 in 1 mL of the mobile phase used for GC-MS analysis.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of water to remove polar impurities.
-
Elute the alkaloids with 5 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in a suitable solvent (e.g., methanol or dichloromethane) for GC-MS analysis.
-
GC-MS Instrumentation and Parameters
The following instrumental parameters are recommended for the analysis of this compound and related alkaloids.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.
GC Parameters:
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless (1 µL injection volume)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 10 minutes at 280 °C
-
-
Transfer Line Temperature: 280 °C
MS Parameters:
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Mass Range: m/z 40-550
-
Scan Mode: Full Scan
Visualizations
Experimental Workflow
Caption: Experimental workflow for GC-MS analysis of quinolizidine alkaloids.
Biosynthetic Relationship of Quinolizidine Alkaloids
Caption: Simplified biosynthetic pathway of major quinolizidine alkaloids from L-lysine.
Application Notes and Protocols: In Vitro Antimicrobial Activity of Angustifoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the known in vitro antimicrobial activity of Angustifoline and detailed protocols for its evaluation. This compound, a quinolizidine alkaloid found in plants of the Lupinus genus, has demonstrated potential as an antimicrobial agent.[1][2] This document is intended to guide researchers in the further investigation of its antimicrobial properties.
Overview of Antimicrobial Activity
This compound has been reported to inhibit the growth of a range of bacteria.[1] Studies on alkaloid extracts from Lupinus angustifolius, which contains this compound as a minor component, have shown activity against both bacteria and fungi. One study demonstrated that an alkaloid extract exhibited significant inhibitory effects on Bacillus subtilis, Staphylococcus aureus, and Pseudomonas aeruginosa, with weaker activity against Escherichia coli.[3] The same extract showed moderate activity against the fungi Candida albicans and Candida krusei, with Minimum Inhibitory Concentrations (MICs) of 250 µg/ml.[3] However, the MIC for the extract against E. coli was reported to be over 1000 µg/ml.[3] It is important to note that these values are for a crude extract and the specific contribution of this compound to this activity is not defined.
Further research is required to establish the precise antimicrobial spectrum and potency of purified this compound. The following sections provide detailed protocols for determining key antimicrobial parameters.
Quantitative Data on Antimicrobial Activity
Quantitative data on the antimicrobial activity of pure this compound is not extensively available in the public domain. The table below summarizes the available data for an alkaloid extract of Lupinus angustifolius. Researchers are encouraged to use the protocols in this document to determine the specific MIC and Minimum Bactericidal Concentration (MBC) values for purified this compound against a broad panel of microorganisms.
| Microorganism | Compound | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Escherichia coli | L. angustifolius alkaloid extract | >1000 | Not Reported | [3] |
| Pseudomonas aeruginosa | L. angustifolius alkaloid extract | Not specified, but showed "significant activity" | Not Reported | [3] |
| Bacillus subtilis | L. angustifolius alkaloid extract | Not specified, but showed "significant activity" | Not Reported | [3] |
| Staphylococcus aureus | L. angustifolius alkaloid extract | Not specified, but showed "significant activity" | Not Reported | [3] |
| Candida albicans | L. angustifolius alkaloid extract | 250 | Not Reported | [3] |
| Candida krusei | L. angustifolius alkaloid extract | 250 | Not Reported | [3] |
Experimental Protocols
The following are detailed protocols for the in vitro evaluation of the antimicrobial activity of this compound. These are based on established methods for antimicrobial susceptibility testing.[4][5]
This protocol determines the lowest concentration of this compound that visibly inhibits the growth of a microorganism.
Materials:
-
Purified this compound
-
Test microorganisms (e.g., S. aureus, E. coli, P. aeruginosa, B. subtilis, C. albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Protocol:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, sterile water).
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested and mix.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.
-
-
Inoculum Preparation:
-
Culture the test microorganism overnight.
-
Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria or 1-5 x 10⁶ CFU/mL for yeast).
-
Dilute the adjusted inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation: Add 10 µL of the diluted inoculum to each well, including a positive control (broth + inoculum) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.
-
Reading Results: The MIC is the lowest concentration of this compound at which no visible growth is observed.
References
- 1. This compound | Natural alkaloid | Antibacterial | TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Angustifoline in Antibacterial Agent Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angustifoline, a quinolizidine alkaloid primarily isolated from species of the Lupinus genus, has garnered attention for its potential as a scaffold for the development of novel antibacterial agents. Preliminary studies indicate that this compound exhibits bacteriostatic activity against a range of both Gram-positive and Gram-negative bacteria. This document provides detailed application notes and protocols for researchers interested in exploring the antibacterial properties of this compound and its derivatives. Due to the limited availability of specific data on pure this compound, some protocols provided are generalized from standard methodologies for natural product testing and may require optimization.
Antibacterial Spectrum of this compound
This compound has been reported to possess bacteriostatic effects against several bacterial species. The specific quantitative data for pure this compound is not extensively available in public literature. However, extracts of Lupinus angustifolius, where this compound is a known constituent, have shown significant activity.
Table 1: Reported Antibacterial Spectrum of this compound
| Bacterial Species | Type | Activity Reported |
| Staphylococcus aureus | Gram-positive | Bacteriostatic |
| Bacillus subtilis | Gram-positive | Bacteriostatic |
| Escherichia coli | Gram-negative | Bacteriostatic |
| Pseudomonas aeruginosa | Gram-negative | Bacteriostatic |
| Bacillus thuringiensis | Gram-positive | Bacteriostatic |
Comparative Antibacterial Activity of Related Quinolizidine Alkaloids
To provide a context for the potential efficacy of this compound, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of other quinolizidine alkaloids against various bacterial strains. This data can serve as a benchmark for future studies on this compound.
Table 2: Minimum Inhibitory Concentration (MIC) of Selected Quinolizidine Alkaloids
| Alkaloid | Bacterial Species | MIC (µg/mL) | Reference |
| N-methylcytisine | Enterococcus faecalis | 20.8 | [1] |
| Cermizine C | Staphylococcus aureus | 3500 | [1] |
| Jussiaeiine B | Staphylococcus aureus | 6000 | [1] |
| Sparteine | Bacillus subtilis | 31.25 | [1] |
| Sparteine | Staphylococcus aureus | 62.5 | [1] |
| Compound 202 (a quinolizidine alkaloid) | Staphylococcus aureus | 8 | [2] |
| Compound 202 (a quinolizidine alkaloid) | Escherichia coli | 0.8 | [2] |
Potential Mechanisms of Antibacterial Action
The precise mechanism of action for this compound has not been elucidated. However, based on the known mechanisms of other alkaloids, several pathways can be hypothesized. These include:
-
Inhibition of Nucleic Acid and Protein Synthesis: Some alkaloids interfere with the synthesis of DNA, RNA, and proteins, which is essential for bacterial survival and replication[3].
-
Disruption of Cell Membrane Integrity: Lipophilic alkaloids can intercalate into the bacterial cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately cell death[4].
-
Inhibition of Cell Division: Certain alkaloids have been shown to inhibit key proteins involved in bacterial cell division, such as FtsZ[4].
-
Efflux Pump Inhibition: Some alkaloids can inhibit efflux pumps, which are bacterial proteins that expel antibiotics from the cell, thereby restoring the efficacy of existing antibiotics[1].
Further research is required to determine the specific mechanism(s) by which this compound exerts its antibacterial effects.
References
Troubleshooting & Optimization
Technical Support Center: Angustifoline MTT Assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistent results and other common issues encountered during the Angustifoline MTT assay.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the MTT assay?
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability, proliferation, and cytotoxicity.[1][2][3] The assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT into a purple formazan product.[1][2][4] This reduction is primarily carried out by mitochondrial dehydrogenases.[1][2][5] The resulting formazan crystals are solubilized, and the absorbance of the solution is measured, which is proportional to the number of viable cells.[2]
Q2: What is this compound and how is it expected to affect cells in a viability assay?
This compound is a quinolizidine alkaloid that has demonstrated anticancer properties.[6][7] It has been shown to inhibit human colon cancer cell growth by inducing autophagy and mitochondrial-mediated apoptosis.[6] Additionally, it can cause cell cycle arrest at the G2/M phase.[6] Therefore, in a cell viability assay like the MTT, this compound is expected to cause a dose- and time-dependent decrease in absorbance readings, reflecting reduced cell viability and proliferation.
Q3: My MTT results with this compound are inconsistent between replicates. What are the potential causes?
Inconsistent results in MTT assays can arise from several factors, many of which are related to technical execution. Common causes include:
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, MTT reagent, or solubilization solution can lead to significant variability.[8][9][10]
-
Uneven Cell Seeding: Failure to achieve a uniform cell monolayer in each well is a major source of variation.[8][9] It is crucial to thoroughly mix the cell suspension before and during plating.[8][10]
-
Edge Effects: Wells on the perimeter of the 96-well plate are more susceptible to evaporation and temperature fluctuations, which can lead to aberrant results.[1][10]
-
Incomplete Solubilization of Formazan Crystals: If the formazan crystals are not fully dissolved, the absorbance readings will be inaccurate.[5]
-
Cell Contamination: Microbial contamination can interfere with the assay by reducing MTT, leading to falsely high viability readings.[1]
Q4: I am observing higher absorbance (suggesting increased viability) at some concentrations of this compound, which is contrary to the expected cytotoxic effect. Why might this be happening?
This paradoxical result can be due to several factors:
-
Compound Interference: this compound itself might directly reduce MTT or interfere with the absorbance reading. To test for this, include control wells with this compound and MTT in cell-free media.[11][12][13]
-
Changes in Cellular Metabolism: The MTT assay measures metabolic activity, not directly cell number.[1][11] this compound could be altering the metabolic state of the cells, leading to an initial increase in mitochondrial activity and MTT reduction, even if the cells are stressed or undergoing apoptosis.[13]
-
Low Concentrations: At very low concentrations, some compounds can have a hormetic effect, stimulating cell proliferation before exhibiting toxicity at higher concentrations.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound MTT experiments.
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding. | Ensure a homogenous cell suspension by gently mixing before and during plating.[8][10] |
| Pipetting inaccuracies. | Calibrate pipettes regularly. Use a consistent pipetting technique for all wells. | |
| Edge effects in the 96-well plate. | Avoid using the outer wells for experimental samples. Fill them with sterile PBS or media to create a humidity barrier.[1][10] | |
| High background absorbance in control wells (no cells) | Contamination of reagents or media. | Use fresh, sterile reagents and media.[1] |
| This compound directly reduces MTT. | Run a control with this compound and MTT in cell-free media to assess direct reduction.[12][13] | |
| Phenol red in the media. | Use phenol red-free media for the MTT incubation step.[5] | |
| Low absorbance readings across the entire plate | Insufficient number of cells. | Optimize cell seeding density. Perform a cell titration experiment to determine the linear range of your assay.[4] |
| MTT incubation time is too short. | Increase the incubation time with the MTT reagent. Check for formazan crystal formation under a microscope. | |
| Cell death due to factors other than this compound. | Ensure optimal cell culture conditions (e.g., CO2, temperature, humidity). | |
| Unexpected increase in absorbance at certain this compound concentrations | This compound-induced changes in cellular metabolism. | Supplement the MTT assay with a direct cell counting method (e.g., trypan blue exclusion) or a different viability assay that measures a different cellular parameter (e.g., LDH assay for cytotoxicity).[14] |
| Direct interaction of this compound with MTT. | As mentioned above, test for direct reduction of MTT by this compound in a cell-free system.[12][13] |
Experimental Protocols
Standard MTT Assay Protocol for this compound Treatment
This protocol provides a general framework. Optimization of cell number, this compound concentrations, and incubation times is crucial for each cell line.
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same solvent concentration used to dissolve this compound).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[5]
-
After the treatment period, carefully remove the medium containing this compound.
-
Add 100 µL of fresh, serum-free medium and 10 µL of the MTT stock solution to each well.[1]
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[1][4]
-
-
Formazan Solubilization:
-
Absorbance Measurement:
Visualizations
Experimental Workflow for this compound MTT Assay
Caption: Workflow for the this compound MTT assay.
Potential Signaling Pathway of this compound Leading to Cell Death
Caption: this compound's potential mechanism of action.
References
- 1. MTT assay overview | Abcam [abcam.com]
- 2. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 3. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 4. blog.quartzy.com [blog.quartzy.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. This compound inhibits human colon cancer cell growth by inducing autophagy along with mitochondrial-mediated apoptosis, suppression of cell invasion and migration and stimulating G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Inconsistent MTT results - MTT, Proliferation and Cytotoxicity Assay [protocol-online.org]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Preventing Angustifoline degradation during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of angustifoline during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during sample preparation?
A1: this compound is a quinolizidine alkaloid naturally found in plants of the Lupinus genus.[1] It is investigated for its potential antimicrobial and anticancer properties.[1] Like many alkaloids, this compound can be susceptible to degradation under various chemical and physical conditions. Ensuring its stability during sample preparation is crucial for accurate quantification and analysis, which is vital for research and drug development.
Q2: What are the primary factors that can lead to this compound degradation?
A2: The primary factors that can cause the degradation of alkaloids, including likely this compound, are:
-
pH: Extreme pH values, both acidic and alkaline, can catalyze hydrolysis or other degradation reactions.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[2]
-
Light: Exposure to UV or even ambient light can induce photodegradation.
-
Oxidation: The presence of oxidizing agents or exposure to air can lead to oxidative degradation.
-
Enzymatic Activity: If not properly inactivated, enzymes present in the plant matrix can degrade alkaloids.
Q3: What are the recommended storage conditions for this compound standards and samples?
A3: Proper storage is critical to prevent degradation. The following conditions are recommended:
| Sample Type | Storage Condition | Duration | Citation |
| This compound (Powder) | -20°C | Up to 3 years | [3] |
| This compound (in Solvent) | -80°C | Up to 1 year | [3] |
| Plant Material (Dry) | Room Temperature (in desiccator) | Short-term | [4] |
| Processed Samples (Extracts) | -20°C | Until analysis | [5] |
Troubleshooting Guide
Issue 1: Low or no detection of this compound in the final analysis.
| Possible Cause | Troubleshooting Step |
| Degradation during extraction | Optimize the extraction procedure. An efficient method involves ultrasonic extraction with 80% methanol for 60 minutes.[6] Consider working at lower temperatures (e.g., on ice) to minimize thermal degradation. |
| pH-induced degradation | Maintain a neutral or slightly acidic pH during extraction and storage of the extract. Avoid strongly acidic or alkaline conditions. |
| Oxidative degradation | De-gas solvents and consider blanketing the sample with an inert gas like nitrogen or argon during extraction and evaporation steps. |
| Improper storage | Ensure that extracts are stored at or below -20°C immediately after preparation and until analysis.[5] |
Issue 2: High variability in this compound concentrations between replicate samples.
| Possible Cause | Troubleshooting Step |
| Inconsistent extraction efficiency | Ensure uniform particle size of the plant material by thorough grinding. Standardize the extraction time, temperature, and solvent-to-sample ratio for all samples. |
| Partial degradation | Minimize the time between sample preparation and analysis. Process all replicates under identical conditions and for the same duration. |
| Incomplete dissolution | Ensure the extracted residue is fully redissolved in the mobile phase or an appropriate solvent before injection into the analytical instrument. Use vortexing and sonication to aid dissolution. |
Experimental Protocols
Optimized Extraction of this compound from Lupinus angustifolius
This protocol is adapted from a validated method for the quantification of quinolizidine alkaloids.[6]
-
Sample Homogenization: Grind the dried plant material (e.g., seeds, leaves) to a fine powder to ensure a uniform particle size.
-
Extraction Solvent: Prepare an 80% methanol in water solution.
-
Extraction Procedure:
-
Weigh an appropriate amount of the homogenized sample into a suitable vessel.
-
Add the 80% methanol extraction solvent at a specific solvent-to-sample ratio.
-
Perform ultrasonic extraction for 60 minutes. Maintain a low temperature in the ultrasonic bath to prevent thermal degradation.
-
-
Clarification: Centrifuge the extract to pellet the solid plant material.
-
Filtration: Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter to remove any remaining particulate matter before analysis.
-
Storage: If not analyzed immediately, store the filtered extract at -20°C or below.
Visualizations
Caption: A typical workflow for the extraction of this compound from plant material for UPLC-MS/MS analysis.
Caption: Key factors causing this compound degradation and corresponding preventative measures.
References
- 1. This compound | Natural alkaloid | Antibacterial | TargetMol [targetmol.com]
- 2. iipseries.org [iipseries.org]
- 3. The influence of pH on the stability of antazoline: kinetic analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 6. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Angustifoline and Lupanine: A Comparative Analysis of Anticancer Potential
For researchers and drug development professionals, the quest for novel anticancer agents from natural sources is a continuous endeavor. Among the vast array of plant-derived compounds, the quinolizidine alkaloids angustifoline and lupanine have emerged as molecules of interest. This guide provides a comparative overview of their anticancer activities, drawing upon available experimental data to delineate their mechanisms of action and therapeutic potential.
I. Executive Summary
II. Comparative Anticancer Activity: Quantitative Data
To provide a clear comparison of the cytotoxic effects of this compound and lupanine, the following table summarizes the available half-maximal inhibitory concentration (IC50) values. It is important to note that the data for lupanine is derived from studies on lupin seed flour extracts, which contain a mixture of compounds including lupanine, and not from isolated lupanine.
| Compound | Cancer Cell Line | IC50 Value | Reference |
| This compound | COLO-205 (Human Colon Cancer) | 10 µM | [1] |
| Lupin Seed Flour Extract (containing Lupanine) | HCT116 (Human Colorectal Carcinoma) | <300 µg/mL | [2] |
| HT29 (Human Colorectal Adenocarcinoma) | <300 µg/mL | [2] |
Note: The IC50 value for the lupin seed flour extract is not directly comparable to that of the pure compound this compound due to the presence of other potentially bioactive molecules in the extract. Further studies with isolated lupanine are required for a direct comparison.
III. Mechanistic Insights: A Head-to-Head Look
A. This compound: Multi-faceted Anticancer Action
Studies on this compound, particularly in the context of colon cancer, have revealed a multi-pronged attack on cancer cell proliferation and survival.
-
Induction of Apoptosis: this compound has been shown to trigger programmed cell death, or apoptosis, in COLO-205 colon cancer cells. This is a crucial mechanism for eliminating cancerous cells.[1]
-
Cell Cycle Arrest: The compound effectively halts the cell cycle at the G2/M phase, preventing the cancer cells from dividing and proliferating.[1]
-
Inhibition of Metastasis: this compound has demonstrated the ability to inhibit the migration and invasion of colon cancer cells, suggesting its potential to prevent the spread of cancer to other parts of the body.[1]
-
Autophagy Induction: Interestingly, this compound also induces autophagy, a cellular self-eating process, in conjunction with apoptosis.[1]
B. Lupanine: Emerging Evidence of Apoptotic Induction
The anticancer mechanisms of lupanine are less well-characterized than those of this compound. However, existing research points towards its ability to induce apoptosis.
-
p53-Mediated Apoptosis: Lupanine is suggested to trigger apoptosis by restoring the function of the p53 tumor suppressor protein, a critical regulator of cell growth and death that is often inactivated in cancer.
-
Cell Cycle Arrest: Extracts from lupin seeds containing lupanine have been observed to cause cell cycle arrest at the G0/G1 phase in cancer cells.[2]
IV. Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved in the anticancer activity of these compounds, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of this compound in colon cancer cells.
Caption: Postulated signaling pathway of Lupanine in cancer cells.
References
A Comparative Guide to the Apoptotic Pathway of Angustifoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective analysis of Angustifoline's mechanism of action, focusing on its validated apoptotic pathway in cancer cells. We will compare its performance with other known apoptosis-inducing agents, supported by experimental data, and provide detailed protocols for the key experiments cited.
Introduction to this compound
This compound, a natural quinolizidine alkaloid, has demonstrated significant potential as an anticancer agent. Research indicates its efficacy against human colon cancer cells, where it induces cell death through a combination of apoptosis, autophagy, and cell cycle arrest.[1][2] This guide delves into the molecular mechanisms underpinning its apoptotic function, offering a comparative perspective for researchers in oncology and drug discovery.
Mechanism of Action: The Mitochondrial-Mediated Apoptotic Pathway
Studies on COLO-205 human colon cancer cells reveal that this compound's primary mechanism for inducing cell death is through the intrinsic, or mitochondrial-mediated, apoptotic pathway.[1] This process is complemented by the induction of autophagy and arrest of the cell cycle at the G2/M phase.[1]
The key events triggered by this compound include:
-
Cell Cycle Arrest: this compound treatment leads to a dose-dependent arrest of cancer cells in the G2/M phase of the cell cycle.[1]
-
Induction of Autophagy: A notable increase in the expression of autophagy-associated proteins, such as Beclin-1 and LC3-II, is observed, alongside the generation of autophagic vesicles.[1]
-
Mitochondrial Apoptosis: The core apoptotic mechanism involves the mitochondria. While direct modulation of the Bcl-2 family by this compound is inferred, this pathway is characterized by the regulation of pro-apoptotic proteins (like Bax) and anti-apoptotic proteins (like Bcl-2).[3] An increased Bax/Bcl-2 ratio is a critical determinant for initiating apoptosis, leading to the release of cytochrome c from the mitochondria.[4][5][6]
-
Caspase Activation: The release of cytochrome c triggers the activation of a cascade of cysteine proteases known as caspases.[3][7] This begins with the initiator caspase-9, which in turn activates the executioner caspase-3, ultimately leading to the cleavage of cellular substrates and programmed cell death.[7][8][9]
References
- 1. This compound inhibits human colon cancer cell growth by inducing autophagy along with mitochondrial-mediated apoptosis, suppression of cell invasion and migration and stimulating G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Apoptotic Pathway as the Therapeutic Target for Anticancer Traditional Chinese Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. sgo-iasgo.com [sgo-iasgo.com]
- 7. Activation of the caspase-3 apoptotic cascade in traumatic spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Critical role of pro-apoptotic Bcl-2 family members in andrographolide-induced apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Procaspase-3 Activation – Hergenrother Lab [publish.illinois.edu]
A Comparative Analysis of the Antibacterial Spectrum: Angustifoline and Penicillin
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the antibacterial properties of the plant alkaloid angustifoline and the widely-used antibiotic, penicillin. This document synthesizes available experimental data to objectively compare their performance and mechanisms of action.
Executive Summary
Penicillin, a cornerstone of antibacterial therapy, exhibits a well-defined spectrum of activity, primarily targeting bacterial cell wall synthesis. Its efficacy, particularly against Gram-positive bacteria, is extensively documented with a wealth of quantitative data. In contrast, the antibacterial profile of this compound, a quinolizidine alkaloid found in plants of the Lupinus genus, is less defined. Current research has focused on the antimicrobial effects of crude alkaloid extracts of Lupinus angustifolius, where this compound is a minor constituent. These extracts have demonstrated activity against both Gram-positive and Gram-negative bacteria. However, a direct quantitative comparison with penicillin is challenging due to the lack of studies on purified this compound. This guide presents the available data for both compounds, highlighting the well-established antibacterial profile of penicillin and the emerging, yet not fully characterized, potential of this compound within the broader context of lupin alkaloids.
Data Presentation: Quantitative Antibacterial Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for penicillin and Lupinus angustifolius alkaloid extracts against various bacterial strains. It is crucial to note that the data for this compound is derived from extracts containing a mixture of alkaloids, and the specific contribution of this compound to the observed activity is not determined.
Table 1: Minimum Inhibitory Concentration (MIC) of Penicillin G
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus | Positive | 0.4 - 24[1] |
| Streptococcus agalactiae | Positive | ≤0.06 - 0.125 |
| Streptococcus uberis | Positive | ≤0.06 - 0.25 |
| Enterococcus faecalis | Positive | 2 - 4[1] |
| Escherichia coli | Negative | 64 - >128[1] |
Table 2: Minimum Inhibitory Concentration (MIC) of Ampicillin
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus | Positive | >16[2] |
| Escherichia coli | Negative | >16[2] |
Table 3: Minimum Inhibitory Concentration (MIC) of Amoxicillin
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus | Positive | 13.6% sensitivity observed in one study[3] |
| Pseudomonas aeruginosa | Negative | 40% sensitivity observed in one study[3] |
| Escherichia coli | Negative | 100% resistance observed in one study[3] |
Table 4: Antibacterial Activity of Lupinus angustifolius Alkaloid Extract
| Bacterial Strain | Gram Stain | Activity |
| Bacillus subtilis | Positive | Significant[4] |
| Staphylococcus aureus | Positive | Significant[4] |
| Pseudomonas aeruginosa | Negative | Significant[4] |
| Escherichia coli | Negative | Weakly active[4] |
| Klebsiella pneumoniae | Negative | Significant activity from Lupinus albus extracts[5] |
Experimental Protocols
The primary method for determining the antibacterial activity of both penicillin and the lupin alkaloid extracts is the Broth Microdilution Method to establish the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Method for MIC Determination:
-
Preparation of Antimicrobial Agent: A stock solution of the test compound (penicillin or alkaloid extract) is prepared in a suitable solvent.
-
Serial Dilutions: Serial two-fold dilutions of the stock solution are made in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: The bacterial strain to be tested is cultured to a standardized density (typically 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension.
-
Controls: Positive (broth with bacteria, no antimicrobial) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacteria.[6]
Signaling Pathways and Mechanisms of Action
Penicillin's Mechanism of Action:
Penicillin belongs to the β-lactam class of antibiotics. Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis.[7] Specifically, penicillin binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the cross-linking of peptidoglycan chains. This disruption of cell wall integrity leads to cell lysis and bacterial death.
Caption: Mechanism of action of penicillin.
Proposed Mechanism of Action for Alkaloids:
The precise mechanism of action for this compound has not been elucidated. However, alkaloids as a class of compounds are known to exert their antibacterial effects through various mechanisms. These include the disruption of the bacterial cell membrane, leading to leakage of intracellular components, and the inhibition of crucial cellular processes such as nucleic acid and protein synthesis. Some alkaloids also act as efflux pump inhibitors, preventing bacteria from expelling antimicrobial agents.
Caption: General antibacterial mechanisms of alkaloids.
Conclusion
Penicillin remains a critical antibiotic with a well-understood mechanism of action and a predictable antibacterial spectrum, extensively quantified through MIC data. While extracts from Lupinus angustifolius containing this compound show promising broad-spectrum antibacterial activity, the specific role and potency of this compound itself remain to be determined. Further research, including the isolation of pure this compound and subsequent determination of its MIC against a panel of clinically relevant bacteria, is necessary to fully assess its potential as a novel antibacterial agent and to enable a direct and meaningful comparison with established antibiotics like penicillin.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Angustifoline
Essential Safety and Handling Guide for Angustifoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound. Given its classification as a hazardous substance, adherence to strict safety protocols is imperative to mitigate risks of exposure and ensure a safe laboratory environment.
Chemical and Toxicological Data
This compound is a natural alkaloid with known biological activity.[1] A clear understanding of its chemical and toxicological properties is fundamental for safe handling.
| Property | Value | Source |
| Chemical Name | (1S,2R,9S,10S)-10-prop-2-enyl-7,11-diazatricyclo[7.3.1.0²,⁷]tridecan-6-one | [2] |
| CAS Number | 550-43-6 | [3][4][5][6] |
| Molecular Formula | C₁₄H₂₂N₂O | [2][4][6] |
| Molecular Weight | 234.34 g/mol | [2][4][6] |
| Appearance | Solid powder | [4] |
| GHS Hazard Codes | H302, H312, H332 | [2][6] |
| Hazard Statement | Harmful if swallowed, in contact with skin, or if inhaled. | [2][6] |
| Signal Word | Warning |
Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, a multi-layered approach to personal protective equipment is mandatory to prevent dermal, respiratory, and ocular exposure.
| PPE Category | Recommendations |
| Hand Protection | Wear two pairs of chemotherapy-grade nitrile gloves. The outer glove should be regularly changed, especially after direct contact with the substance. |
| Eye and Face Protection | Use chemical safety goggles and a full-face shield to protect against splashes and airborne particles. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator is required when handling the powder outside of a certified containment system. |
| Body Protection | A disposable, solid-front, back-closing gown should be worn over laboratory clothing. Ensure cuffs are tucked into the inner pair of gloves. |
Operational Plan for Handling this compound
A step-by-step procedural approach is crucial for minimizing exposure risk during the handling of this compound.
1. Preparation and Engineering Controls:
-
All handling of this compound powder must be conducted in a certified chemical fume hood, biological safety cabinet, or a glove box to contain any airborne particles.
-
The work surface should be covered with a disposable, absorbent liner to contain spills.
-
Ensure an eyewash station and safety shower are readily accessible.
2. Weighing and Aliquoting:
-
Weigh this compound in a ventilated balance enclosure or within a fume hood.
-
Use dedicated, clearly labeled spatulas and weighing boats.
-
Handle the compound gently to avoid generating dust.
3. Solution Preparation:
-
When dissolving the powder, add the solvent slowly to the solid to minimize splashing.
-
If sonication is required, ensure the vial is securely capped and sealed.
4. Post-Handling Decontamination:
-
Wipe down all surfaces, equipment, and the exterior of the primary container with a suitable deactivating agent (e.g., a solution of sodium hypochlorite), followed by a rinse with 70% ethanol and then water.
-
All disposable materials used during the process (e.g., weighing boats, pipette tips, liners) are to be considered contaminated waste.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste: All solid waste, including contaminated PPE, weighing papers, and disposable labware, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and solvent rinsates should be collected in a separate, labeled hazardous liquid waste container. Do not pour down the drain.
-
Empty Containers: The original container of this compound, even if empty, should be treated as hazardous waste and disposed of accordingly.
-
Waste Pickup: All hazardous waste must be disposed of through your institution's designated hazardous waste management program. Follow all local, state, and federal regulations for hazardous waste disposal.
Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound | Natural alkaloid | Antibacterial | TargetMol [targetmol.com]
- 2. This compound | C14H22N2O | CID 12306807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biocrick.com [biocrick.com]
- 4. This compound | CAS:550-43-6 | Manufacturer ChemFaces [chemfaces.com]
- 5. Mixture of (-)-Angustifoline and Isothis compound [lgcstandards.com]
- 6. This compound phyproof® Reference Substance | PhytoLab [phyproof.phytolab.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
